molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1

2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No. B2918609
M. Wt: 345.2
InChI Key: FXCWGVAYAYXIRK-UHFFFAOYSA-N
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Description

The compound contains a 2,4-dichlorophenoxy group, which is a common moiety in several herbicides, including 2,4-D . It also contains a thiazolo[2,3-c][1,2,4]triazol ring, which is a heterocyclic compound containing nitrogen and sulfur atoms. This type of ring structure is found in various pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the dichlorophenoxy group suggests that it might behave similarly to other dichlorophenoxy compounds, which are often used as herbicides and can undergo various degradation reactions in the environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenoxy group could make the compound relatively non-polar and lipophilic, affecting its solubility and distribution in the environment .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis and Biological Assessment : Fused heterocyclic 1,2,4-triazoles, closely related to the compound of interest, have been synthesized and evaluated for their biological properties. The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides revealed a diverse set of analogs showing potential for further pharmacological activity studies (Karpina et al., 2019).

IDO1 Inhibitors for Cancer Immunotherapy : Research into imidazothiazole indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share structural motifs with the compound of interest, identified potent candidates for cancer immunotherapy. Structural analysis of these inhibitors highlights unique sulfur-aromatic interactions, suggesting innovative approaches for future drug discovery (Peng et al., 2020).

Antimicrobial and Antimalarial Activities : The synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, including structural relatives of the query compound, demonstrated significant anticancer and antimicrobial activities. These findings underscore the potential of such heterocyclic compounds in developing new therapeutic agents (Kumar et al., 2019).

Insecticidal Assessment : Heterocycles incorporating a thiadiazole moiety were synthesized and tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the agricultural applications of such compounds in pest management (Fadda et al., 2017).

Antihistaminic Activity : Novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which share a conceptual framework with the chemical of interest, were synthesized and exhibited significant H1-antihistaminic activity. Such compounds could contribute to the development of new treatments for allergic reactions with minimal sedative effects (Gobinath et al., 2015).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWGVAYAYXIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

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